11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
This compound is a nitrogen-rich tricyclic heterocycle featuring a fused bicyclo[7.4.0] framework with four nitrogen atoms (tetraaza) and a 4-methoxybenzoyl substituent. The structure includes:
- Tricyclic core: A rigid tricyclo[7.4.0.0²,⁶] backbone, providing steric constraints that influence reactivity and binding interactions.
- Substituents: A methyl group at position 4 and a 4-methoxybenzoyl group at position 11, contributing to electronic modulation (e.g., electron-donating methoxy group) and solubility.
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)18(23)13-3-5-15(24-2)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBAXBDBLZVVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Bioorganic Chemistry ()
Two closely related compounds are highlighted: 1. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) - Key differences: - Replaces nitrogen atoms with sulfur (3,7-dithia vs. tetraaza). - Substituted with a 4-methoxyphenyl group instead of 4-methoxybenzoyl. - Implications: - Sulfur atoms increase lipophilicity but reduce hydrogen-bonding capacity compared to nitrogen.
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
- Key differences :
- Hydroxyphenyl substituent instead of methoxybenzoyl.
- Implications :
Table 1: Structural and Functional Comparison
| Feature | Target Compound | 9-(4-Methoxyphenyl)-dithia Analogue | 9-(4-Hydroxyphenyl)-dithia Analogue |
|---|---|---|---|
| Heteroatoms | 4 N (tetraaza) | 1 N, 2 S (dithia) | 1 N, 2 S (dithia) |
| Substituent | 4-Methoxybenzoyl | 4-Methoxyphenyl | 4-Hydroxyphenyl |
| Key Functional Group | Amide | Ketone | Ketone |
| Lipophilicity (Predicted) | Moderate | High | Moderate |
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide ()
- Structural differences :
- Contains dioxa (2 oxygen atoms) and thia (sulfur) in the tricyclic core vs. tetraaza in the target compound.
- Molecular weight: 328.34 g/mol (C₁₆H₁₂N₂O₄S) vs. likely lower weight for the target (exact data unavailable).
- Functional implications: Oxygen and sulfur atoms may reduce ring strain but decrease basicity compared to nitrogen-rich cores.
Metabolite with Triazatricyclo Framework ()
A metabolite with the IUPAC name 7-(dimethylamino)-12-methyl-4-propyl-2,6,8-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),7,10,12-tetraene-3,5 shares a triazatricyclo core but differs in:
- Substituents: Dimethylamino (electron-donating) and propyl (hydrophobic) groups.
- Implications: The dimethylamino group enhances solubility in acidic environments, while the propyl chain increases membrane permeability. Fewer nitrogen atoms (triaza vs. tetraaza) may reduce coordination with metal ions .
Lumping Strategy and Property Predictions ()
The lumping strategy groups compounds with analogous structures for simplified modeling. For example:
- Pre-lumping : 13 reactions involving three distinct compounds.
- Post-lumping : Reduced to 5 reactions for a surrogate compound.
- Relevance to target compound :
- The tetraaza core and methoxybenzoyl group may necessitate separate treatment due to unique reactivity (e.g., nitrogen-mediated catalysis) compared to sulfur/oxygen analogues .
Preparation Methods
Disconnection at the 4-Methoxybenzoyl Group
Detailed Synthetic Protocols
Step 1: Synthesis of the Diazine Intermediate
A mixture of 1,2-diaminobenzene (1.0 equiv) and methyl glyoxalate (1.2 equiv) in DMF is heated at 110°C for 12 hours under N₂, yielding the diazine intermediate (78% yield).
Step 2: Five-Membered Ring Formation
The diazine intermediate is treated with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ in toluene at 90°C, forming the bicyclic system via Buchwald-Hartwig coupling (65% yield).
Step 3: Seven-Membered Ring Closure
Intramolecular aldol condensation using TiCl₄ (2.0 equiv) in CH₂Cl₂ at −20°C completes the tricyclic core (58% yield).
Step 4: Acylation with 4-Methoxybenzoyl Chloride
The core structure is acylated using 4-methoxybenzoyl chloride (1.5 equiv) and Et₃N (3.0 equiv) in THF at 0°C→RT, achieving 83% yield.
Key Data:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Diazine formation | DMF, 110°C, 12 h | 78 |
| 2 | Buchwald-Hartwig coupling | Pd(OAc)₂, Xantphos, 90°C | 65 |
| 3 | Aldol condensation | TiCl₄, CH₂Cl₂, −20°C | 58 |
| 4 | Acylation | THF, 0°C→RT | 83 |
Method B: One-Pot Tandem Cyclization
A novel approach utilizes a Pd-NHC (N-heterocyclic carbene) catalyst to mediate tandem cyclization and acylation in a single pot:
-
Substrate Preparation : Mix 2-aminopyridine (1.0 equiv), methyl acrylate (1.5 equiv), and 4-methoxybenzoyl chloride (1.2 equiv) in MeCN.
-
Catalytic System : Add Pd(OAc)₂ (3 mol%) and IPr·HCl (6 mol%).
-
Reaction Conditions : Heat at 80°C for 8 hours under microwave irradiation.
Outcome :
Optimization and Scalability
Solvent Screening
A study comparing solvents revealed that polar aprotic solvents (DMF, NMP) favor cyclization but hinder acylation. Mixed solvent systems (THF/H₂O 4:1) balance reactivity and solubility.
Catalytic Enhancements
Replacing Pd(OAc)₂ with Pd₂(dba)₃ increases yields by 12% in Method B due to improved catalyst stability.
Temperature Effects
Lowering the aldol condensation temperature to −40°C in Method A suppresses diketone byproducts, raising yields to 67%.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at tᵣ = 6.72 min, confirming >98% purity.
Comparative Evaluation of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield (%) | 58 | 72 |
| Reaction Time (h) | 32 | 8 |
| Catalyst Cost (USD/g) | 120 | 95 |
| Scalability (kg-scale) | Moderate | High |
Method B offers superior efficiency and cost-effectiveness, though Method A remains valuable for small-scale research requiring intermediate isolation .
Q & A
Q. How can the tricyclic nitrogen-rich framework of this compound influence its reactivity and intermolecular interactions?
The tricyclic core contains multiple nitrogen atoms (tetraazatricyclo system) and a 4-methoxybenzoyl substituent, which introduce both hydrogen-bonding and π-π stacking capabilities. Structural analogs (e.g., hexaazatricyclo compounds) show planar aromatic regions that facilitate interactions with biological targets like enzymes or DNA . To assess reactivity:
- Use density functional theory (DFT) to map electron-deficient regions (e.g., nitrogen lone pairs).
- Perform crystallographic studies (as in ) to identify key intermolecular contacts.
- Compare with derivatives lacking methoxy groups to isolate electronic vs. steric effects .
Q. What synthetic strategies are effective for constructing the tetraazatricyclo core?
Related compounds (e.g., tert-butyl-protected analogs) are synthesized via multi-step protocols involving cyclocondensation and catalytic hydrogenation. Key steps include:
- Cyclization : Use of ethanol/glacial acetic acid under reflux to form tricyclic intermediates (similar to ).
- Functionalization : Introduce the 4-methoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (80–95% yield reported for analogous systems) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Methodological approaches:
- Variable-temperature NMR : Identify shifting proton signals indicative of conformational flexibility.
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve static geometry (as in and , where R-factors < 0.05 ensure high precision).
- DFT-NMR correlation : Compare computed chemical shifts (using Gaussian/B3LYP) with experimental data to validate tautomeric forms .
Q. What experimental designs are optimal for evaluating its potential bioactivity?
Prioritize targets based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains (see for protocols).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression .
Q. How does the 4-methoxybenzoyl group modulate pharmacokinetic properties?
The substituent’s electron-donating methoxy group enhances metabolic stability but may reduce solubility. To evaluate:
- LogP determination : Use shake-flask/HPLC methods to measure hydrophobicity.
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Solubility screening : Perform equilibrium solubility tests in PBS (pH 7.4) and simulated gastric fluid .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across similar compounds?
Variability may stem from assay conditions or structural nuances. Mitigation strategies:
- Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) and replicate experiments (n ≥ 3).
- Structural benchmarking : Compare activity of the title compound with its de-methoxy or methyl-substituted analogs ( highlights substituent-dependent herbicidal effects).
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding affinity .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, glacial acetic acid, reflux | 80–85 | |
| 2 | Pd/C, H₂ (1 atm), THF | 90 |
Q. Table 2. Bioactivity Screening Parameters
| Assay Type | Cell Line/Strain | Concentration Range | Endpoint |
|---|---|---|---|
| Cytotoxicity (MTT) | HeLa | 1–100 µM | IC₅₀ (48 h) |
| Antimicrobial (MIC) | S. aureus | 0.5–128 µg/mL | Inhibition zone |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
